Monochlorobimane

Übersicht

Beschreibung

Monochlorobimane is a cell-permeant probe used for quantifying glutathione levels in cells . It is essentially nonfluorescent until it reacts with a thiol group . It readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols .

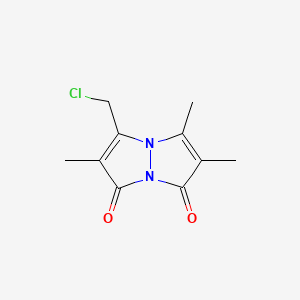

Molecular Structure Analysis

Monochlorobimane has the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It’s a non-fluorescent bimane that is freely permeable across cellular membranes .

Chemical Reactions Analysis

Monochlorobimane readily reacts with several low molecular weight thiols, including cysteine, glutathione, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of Monochlorobimane with the cysteine-containing tripeptide glutathione (GSH) is the fluorescent conjugate GS–MCB .

Physical And Chemical Properties Analysis

Monochlorobimane is a solid substance . It is soluble in DMF, DMSO, acetonitrile, and methanol . Its fluorescence is detected at 394/490nm .

Wissenschaftliche Forschungsanwendungen

Visualization of Glutathione Utilization

Monochlorobimane is used to visualize glutathione utilization in developing organisms like the zebrafish (Danio rerio) embryo . This method leverages the transparent nature of zebrafish embryos and the compatibility of monochlorobimane with the zebrafish glutathione-S-transferase enzymes .

Glutathione Level Measurement

Monochlorobimane is used in the measurement of glutathione (GSH) levels in tissues . GSH is the principal intracellular low-molecular-weight thiol and plays a critical role in the cellular defense against agents that impose oxidative stress .

Detection of Glutathione-S-Transferase Activity

Monochlorobimane is used in the screening for recombinant glutathione transferases (GST) active with monochlorobimane . This method is based on the conjugation of glutathione (GSH) with the fluorogenic monochlorobimane .

Analysis of Cellular Redox Buffering

Monochlorobimane is used in the analysis of cellular redox buffering . Glutathione (GSH) is the predominant intracellular redox buffer in vertebrates, often present in millimolar (mM) concentrations within cells .

Study of Mitochondrial Damage

Monochlorobimane is used in the study of cerebral ischemia-induced damage to mitochondria . It has been found that monochlorobimane has inhibitory effects on the opening of mitochondrial permeability transition (MPT) pore .

Investigation of Cellular Defense Mechanisms

Monochlorobimane is used in the investigation of cellular defense mechanisms . It forms a stable, fluorescent adduct with GSH in a reaction catalyzed by the GSH S-transferases (GST) .

Wirkmechanismus

Target of Action

Monochlorobimane (MCB) primarily targets glutathione (GSH) , a crucial antioxidant in cells . GSH plays a fundamental role in cellular redox buffering and is a common detoxification pathway for the excretion of xenobiotics .

Mode of Action

MCB is a non-fluorescent compound that becomes fluorescent upon reaction with a thiol group . It readily reacts with several low molecular weight thiols, including GSH, cysteine, N-acetylcysteine, mercaptopurine, peptides, and plasma thiols . The product of the reaction of MCB with GSH is the fluorescent conjugate GS–MCB .

Biochemical Pathways

MCB is used to visualize GSH levels in cells as it is quickly converted to a fluorescent GSH conjugate (GS–MCB) . The reaction of MCB with GSH is catalyzed by glutathione-S-transferases (GSTs), a family of enzymes that play a key role in cellular detoxification . The formation of the GS–MCB conjugate and its subsequent export from cells involve multidrug resistance proteins (Mrps), which are ATP-binding cassette transporters that act as ATP-driven export pumps for organic anions .

Pharmacokinetics

Upon application, MCB causes a concentration-dependent rapid decrease in the cellular GSH content . Simultaneously, a transient accumulation of GS–MCB in the cells is observed, followed by a rapid release of GS–MCB into the medium . The cellular accumulation and export of GS–MCB are likely mediated by Mrps .

Result of Action

The interaction of MCB with GSH results in the formation of the fluorescent conjugate GS–MCB, which can be detected and quantified . This allows for the visualization of GSH levels in cells . Due to its rapid export from cells, gs–mcb is only under well-defined conditions a reliable indicator of the cellular gsh concentration .

Action Environment

The action of MCB is influenced by environmental factors such as the concentration of MCB and the presence of Mrp inhibitors . For instance, the Mrp inhibitor MK571 can be used to maintain maximal GS–MCB levels in cells by lowering the export rate of GS–MCB .

Zukünftige Richtungen

Monochlorobimane has been used to demonstrate the presence of GSH in living cells and to determine alterations in cellular GSH concentrations by semiquantitative fluorescence microscopy . It could be particularly useful for the characterization of pathological cells with decreased GSH status and increased oxidative status as well as redox-modulating factors .

Eigenschaften

IUPAC Name |

7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIPVTCEECPFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227249 | |

| Record name | Monochlorobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monochlorobimane | |

CAS RN |

76421-73-3 | |

| Record name | Monochlorobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monochlorobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monochlorobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76421-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: mBCl primarily reacts with glutathione (GSH), a tripeptide thiol found abundantly in cells. [, , , ] This reaction is catalyzed by glutathione S-transferases (GSTs), a family of detoxification enzymes. [, , , , , , , ]

A: mBCl reacts with GSH to form a fluorescent adduct called bimane-glutathione (Bm-SG). [, , , ] This adduct is then typically transported to the vacuole in plant cells or exported out of the cell in some bacteria. [, , ]

A: The formation of Bm-SG is accompanied by a significant increase in fluorescence. Researchers can exploit this property to quantify GSH levels and monitor its dynamics in cells using fluorescence microscopy or flow cytometry. [, , , , , , , ]

ANone: While mBCl is considered a specific probe for GSH, its reliability depends on various factors.

- Species and cell type: mBCl shows high specificity for GSH in rodent cells but has a lower affinity for human GSTs, requiring higher concentrations for effective labeling. [, , , , ]

- Presence of other thiols: mBCl can react with other thiols, albeit at a slower rate, potentially leading to background fluorescence. [, ]

- Export of Bm-SG: The efflux of Bm-SG from cells can affect the correlation between fluorescence intensity and initial GSH levels. [, ]

- GST isozyme activity: The rate of mBCl conjugation with GSH varies depending on the specific GST isozyme present in the cell type. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)